7-Oxa-1-azaspiro[3.5]nonan-2-one
Description
Contextualization within the Landscape of Spirocyclic Heterocycles
Spirocyclic heterocycles are a prominent class of compounds that feature at least one heterocyclic ring—a ring containing atoms of at least two different elements—fused at a single spiro atom. This structural motif imparts a rigid and well-defined three-dimensional geometry, which is highly desirable in the design of new therapeutic agents. The rigidity of the spirocyclic scaffold can lead to a lower conformational entropy penalty upon binding to a biological target, potentially resulting in higher binding affinity and selectivity. uc.pt
Within this diverse family, spiro-lactams, which incorporate a cyclic amide (lactam) into the spiro framework, are of particular interest. uc.pt These structures are present in a variety of biologically active natural products and synthetic molecules. uc.ptrsc.org The 7-Oxa-1-azaspiro[3.5]nonan-2-one core represents a specific and intriguing example of a spiro-lactam, combining a β-lactam ring with a tetrahydropyran (B127337) ring.
Structural Features and Nomenclature of the this compound Motif
The systematic name "this compound" precisely describes the molecule's structure. Following IUPAC nomenclature, "spiro" indicates the presence of a spirocyclic system. The numbers in the brackets, [3.5], denote the number of atoms in each ring linked to the spiro atom, excluding the spiro atom itself. In this case, it signifies a four-membered ring and a six-membered ring. "Nona" specifies a total of nine atoms in the bicyclic system. The prefixes "7-oxa" and "1-aza" indicate the positions of the heteroatoms—an oxygen atom at position 7 and a nitrogen atom at position 1. Finally, "-2-one" denotes a carbonyl group at the second position, confirming the presence of a lactam.
The core structure consists of an azetidin-2-one (B1220530) (a four-membered β-lactam) ring and a tetrahydropyran (a six-membered oxygen-containing) ring, sharing a single carbon atom. This unique combination of a strained β-lactam ring and a more flexible six-membered ether ring presents a distinct conformational profile and distribution of functional groups.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C7H11NO2 | 141.17 | β-lactam fused to a tetrahydropyran ring |
| 1-Oxa-7-azaspiro[3.5]nonane | C7H13NO | 127.18 | Oxetane (B1205548) fused to a piperidine (B6355638) ring. nih.gov |
| 2-Oxa-7-azaspiro[3.5]nonane | C7H13NO | 127.18 | Oxetane fused to a piperidine ring. mdpi.comcymitquimica.com |
| 7-Azaspiro[3.5]nonan-2-one | C8H13NO | 139.19 | Cyclobutane fused to a piperidin-2-one ring |
| 2-Oxa-7-azaspiro[3.5]nonan-6-one | C7H11NO2 | 141.17 | Oxetane fused to a piperidin-2-one ring. uni.lu |
This table is generated based on available chemical information and may not represent an exhaustive list of all known properties.
Historical Development and Current Trends in Spirocyclic Lactam Chemistry
The chemistry of lactams, particularly β-lactams, has a rich history, famously initiated by the discovery of penicillin. The Staudinger reaction, discovered in 1907, provided a foundational method for the synthesis of β-lactams through the [2+2] cycloaddition of a ketene (B1206846) and an imine. uc.pt This and other classical methods have been continuously refined and expanded upon.
In recent decades, the focus has increasingly shifted towards the synthesis of more complex and structurally diverse lactam-containing molecules, including spirocyclic lactams. Modern synthetic strategies often employ cascade reactions, metal-catalyzed processes, and asymmetric synthesis to achieve high levels of efficiency and stereoselectivity. researchgate.netthieme-connect.de The development of novel synthetic methodologies for constructing spiro-β-lactams and spiro-δ-lactams remains an active area of research, driven by the potential of these scaffolds in medicinal chemistry and organic synthesis. uc.ptuc.pt Current trends emphasize the development of stereoselective syntheses and the exploration of a wider range of ring sizes and heteroatom combinations within the spirocyclic framework. researchgate.net
Academic Significance and Research Trajectory for this compound
While the broader class of spirocyclic lactams has been extensively studied, the specific this compound scaffold is a more specialized area of investigation. Its academic significance lies in its potential as a building block for the synthesis of novel chemical entities with unique biological profiles. The combination of the reactive β-lactam ring and the tetrahydropyran moiety offers opportunities for diverse functionalization and the creation of libraries of compounds for screening.
The research trajectory for this compound and its derivatives is likely to focus on several key areas. Firstly, the development of efficient and scalable synthetic routes to access the core scaffold and its substituted analogues is crucial. Secondly, computational studies and biological screening will be essential to identify potential therapeutic targets. The inherent three-dimensionality of the spirocyclic system makes it an attractive candidate for targeting protein-protein interactions and other challenging biological targets. As synthetic methods become more robust and our understanding of the structure-activity relationships of spirocyclic compounds deepens, it is anticipated that the academic and potentially industrial interest in this compound will continue to grow.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-oxa-1-azaspiro[3.5]nonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-5-7(8-6)1-3-10-4-2-7/h1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQYTSNBHHLUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 7 Oxa 1 Azaspiro 3.5 Nonan 2 One and Its Derivatives
Retrosynthetic Analysis of the 7-Oxa-1-azaspiro[3.5]nonan-2-one Scaffold
A retrosynthetic analysis of the this compound core reveals several potential disconnection points, highlighting the key bond formations required for its assembly. The structure consists of two main rings: a four-membered azetidinone (β-lactam) ring and a six-membered tetrahydropyran (B127337) ring, fused at a central spirocyclic carbon atom.
Two primary disconnection strategies can be envisioned:
Disconnecting the Azetidinone Ring: The most common approach involves disconnecting the β-lactam ring.
Amide Bond Disconnection (Route A): Breaking the N1-C2 amide bond leads back to a γ-amino acid precursor, specifically 4-amino-tetrahydropyran-4-carboxylic acid. This precursor already contains the tetrahydropyran ring and the required functionalities at the spiro-center, simplifying the final step to an intramolecular cyclization.
[2+2] Cycloaddition Disconnection (Route B): A disconnection across the C3-C4 and N1-C2 bonds suggests a [2+2] cycloaddition reaction, such as the Staudinger synthesis. This pathway retrosynthetically yields an imine derived from tetrahydropyran-4-one and a suitable ketene (B1206846).
Disconnecting the Tetrahydropyran Ring: While less common for this specific target, one could theoretically disconnect the C-O bond of the tetrahydropyran ring. This would lead to a more complex acyclic precursor containing the pre-formed azetidinone ring, requiring an intramolecular etherification to close the six-membered ring.
The most convergent and strategically sound approaches typically focus on forming the strained β-lactam ring in the final stages of the synthesis, making Route A and Route B the more explored pathways.
Key Precursors and Building Blocks for the Spiro[3.5]nonane Framework
The successful synthesis of the this compound scaffold relies on the availability of appropriately functionalized precursors. Based on the retrosynthetic analysis, the primary building blocks are derivatives of tetrahydropyran.
Tetrahydropyran-4-one: This commercially available cyclic ketone is a versatile starting material. It can be converted into the corresponding imine for cycloaddition reactions or serve as a precursor to 4-amino-tetrahydropyran-4-carbonitrile, which can then be hydrolyzed to the key γ-amino acid.
4-Amino-tetrahydropyran-4-carboxylic acid: This γ-amino acid is the direct precursor for intramolecular cyclization to form the azetidinone ring. Its synthesis often starts from tetrahydropyran-4-one via a Strecker or similar reaction sequence.
Derivatives of 2-substituted piperidines and related heterocycles: Research into bioisosteres has led to the development of related spirocyclic compounds, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, which serves as a mimic for pipecolic acid. univ.kiev.uauniv.kiev.ua The synthesis of these related structures provides valuable insights and adaptable methods for the target compound. Precursors for these syntheses include multifunctional analogs of 2-substituted piperidines. univ.kiev.uauniv.kiev.ua
A patent for the synthesis of tetrodotoxin (B1210768) (TTX) intermediates describes the use of complex, highly substituted 1-azaspiro[3.5]nonan-2-one derivatives, highlighting the importance of this core in natural product synthesis. google.com
Strategies for Spirocyclic Construction
The construction of the spiro[azetidinone-tetrahydropyran] framework can be achieved through several distinct synthetic strategies, each offering advantages in terms of efficiency, stereocontrol, and substrate scope.
The formation of the β-lactam ring via intramolecular cyclization is a robust and widely used method. This strategy typically involves the activation of a carboxylic acid in a γ-amino acid precursor, followed by nucleophilic attack by the amino group to close the four-membered ring.
For the synthesis of spiro-azetidinones, this approach offers excellent control over the spirocyclic center. The key precursor, 4-amino-tetrahydropyran-4-carboxylic acid, can be cyclized using various dehydrating agents or by converting the carboxylic acid to a more reactive species like an acid chloride or a mixed anhydride. A notable example in a related system involves a base-catalyzed intramolecular cyclization of enantiopure fumaramides to produce 2-azetidinones with high diastereoselectivity and enantioselectivity. Another powerful method involves an N-H insertion followed by a C-C cyclization to form the azetidine (B1206935) ring, which has been rendered enantioselective through phase-transfer catalysis. nih.govacs.org
| Reaction Type | Precursor | Key Features | Reference |
| Base-catalyzed Lactamization | γ-Amino Acid | Direct cyclization of the amino acid. | nih.gov |
| N-H Insertion/C-C Cyclization | Isatin-derived diazo compounds | Enantioselective formation of spiro-azetidines. | nih.govacs.org |
| Ring-Assisted Cyclization | Interlocked Fumaramides | High stereocontrol (diastereo- and enantio-). |
Intermolecular cycloadditions provide a convergent route to the spirocyclic skeleton by forming two new bonds in a single step.
[2+2] Staudinger Cycloaddition: This reaction between a ketene and an imine is a cornerstone of β-lactam synthesis. To construct the this compound core, an imine derived from tetrahydropyran-4-one would react with a suitable ketene (e.g., dichloroketene, or a ketene generated in situ). The challenge often lies in controlling the stereochemistry of the resulting β-lactam. A related approach involves the in-situ generation of a ketene from a diazo compound, which then undergoes a [2+2] cycloaddition with a 2-azabuta-1,3-diene to give a spirocyclic β-lactam. rsc.org
1,3-Dipolar Cycloadditions: These reactions can also be employed to construct spirocyclic systems. For instance, the cycloaddition of an in-situ generated azomethine ylide with a suitable dipolarophile can yield complex spiro-pyrrolidine derivatives. nih.govrsc.org While not directly forming the azetidinone ring, these methods are powerful for creating spirocyclic nitrogen heterocycles and can be adapted. Silver-catalyzed 1,3-dipolar cycloaddition reactions between imines and dipolarophiles containing oxetane (B1205548) or azetidine rings have been shown to produce spirocycles in good yields. researchgate.net
| Cycloaddition Type | Reactants | Product Feature | Reference |
| Staudinger [2+2] | Ketene + Imine (from tetrahydropyran-4-one) | Direct formation of the spiro-β-lactam ring. | rsc.org |
| 1,3-Dipolar | Azomethine Ylide + Dipolarophile | Forms spiro-pyrrolidine rings, adaptable for spiro-N-heterocycles. | researchgate.net |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating atoms from all starting materials. beilstein-journals.org The Ugi four-component reaction (4-CR) is particularly well-suited for generating scaffolds that can be further elaborated into spirocyclic β-lactams.
In a relevant example, a Ugi 4-CR using an amine, an isocyanide, a carboxylic acid, and a formylquinoline produced an adduct that underwent a subsequent base-mediated spirocyclization. nih.govrsc.org This process involved two sequential intramolecular cyclizations to form both a γ-lactam and the desired β-lactam ring, yielding complex spirocyclic-bis-β-lactams. nih.govrsc.org Adapting this strategy, one could envision a pathway where tetrahydropyran-4-one (as the ketone component), an amine, an isocyanide, and a suitable acid (like chloroacetic acid) react to form a linear precursor primed for a subsequent intramolecular cyclization to the this compound skeleton.
The Johnson-Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a ketone, aldehyde, or imine to produce epoxides, cyclopropanes, or aziridines, respectively. wikipedia.orgyoutube.comadichemistry.com While the target molecule contains a six-membered tetrahydropyran ring, the formation of four-membered oxetane rings in spirocyclic systems is a related synthetic challenge where this reaction can be applied.
Total Synthesis Approaches to this compound and its Structural Analogues
The total synthesis of this compound, while not extensively detailed in the literature, can be approached through several well-established synthetic disconnections. The primary challenge lies in the construction of the spirocyclic junction and the subsequent or concurrent formation of the β-lactam ring. Key strategies often involve cycloaddition reactions or intramolecular cyclizations.
One of the most powerful and widely used methods for the synthesis of β-lactams is the Staudinger [2+2] cycloaddition of a ketene and an imine. researchgate.netwikipedia.org For the synthesis of a spirocyclic analogue, a cyclic imine or a ketene precursor bearing the tetrahydropyran moiety would be required. The reaction of a suitable cyclic imine with a ketene, generated in situ from an acyl chloride and a tertiary amine, can provide the spiro-β-lactam core. nih.gov The diastereoselectivity of this reaction can often be controlled by the nature of the substituents on both the imine and the ketene. nih.gov
Another prominent approach is the Kinugasa reaction , which involves the copper-catalyzed reaction of a terminal alkyne and a nitrone to form a β-lactam. organic-chemistry.org This method is particularly advantageous for asymmetric synthesis. rsc.org A domino Kinugasa/Michael reaction sequence has been developed for the asymmetric synthesis of spirocyclic β-lactams, demonstrating excellent stereocontrol. rsc.orgnih.gov
Intramolecular cyclization strategies are also highly relevant. For instance, the cyclization of β-amino acids or their derivatives can lead to the formation of the β-lactam ring. ugent.be In the context of this compound, this would involve a precursor containing both the tetrahydropyran ring and a suitably functionalized β-amino acid side chain.
The synthesis of structural analogues, such as spiro-β-lactams fused to different heterocyclic or carbocyclic rings, has been more widely reported. nih.govnih.govfrontiersin.org These syntheses often employ similar strategies, highlighting the versatility of these methods for constructing diverse spirocyclic β-lactam scaffolds. digitellinc.comthieme-connect.de For example, the synthesis of spiro-oxetane-fused β-lactams has been achieved through intramolecular ring-opening of β-hydroxy epoxides. nih.gov
Stereoselective Synthesis of Enantiopure this compound
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiopure this compound is of paramount importance.
Asymmetric induction in the synthesis of β-lactams can be achieved by using a chiral component in the reaction, which can be a substrate, reagent, or catalyst. mdpi.com In the context of the Staudinger reaction, employing a chiral imine or a chiral ketene can lead to the formation of diastereomeric β-lactams that can be separated. nih.govmdpi.com The use of chiral imines derived from carbohydrates, such as D-(+)-glucose, has been shown to afford high diastereoselectivity in the formation of cis-β-lactams. nih.gov
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. amanote.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed. For the synthesis of enantiopure spiro-β-lactams, a chiral auxiliary can be attached to either the imine or the ketene precursor in a Staudinger-type cycloaddition. nih.gov For example, oxazolidinone moieties have been used as chiral auxiliaries in the asymmetric Staudinger reaction. nih.gov Similarly, chiral auxiliaries derived from amino acids have been employed to achieve high levels of asymmetric induction. mdpi.com
In recent years, organocatalysis and metal-catalysis have emerged as powerful tools for the asymmetric synthesis of β-lactams. nih.govacs.org Chiral organocatalysts, such as cinchona alkaloids, have been successfully used to catalyze the [2+2] cycloaddition of ketenes and imines with high enantioselectivity. organic-chemistry.orgnih.gov
Transition metal catalysis also offers a range of possibilities for the asymmetric synthesis of spirocyclic β-lactams. researchgate.net Copper-catalyzed reactions, such as the Kinugasa reaction, are particularly noteworthy for their ability to generate chiral spirocyclic β-lactams with high enantiomeric excess. rsc.orgnih.gov More recently, nickel-catalyzed approaches have been developed for the asymmetric synthesis of β-lactams, offering a more abundant and economical alternative to precious metal catalysts. sciencedaily.com These methods often achieve high regioselectivity and enantioselectivity. sciencedaily.com
| Catalyst Type | Reaction | Key Features |
| Chiral Copper Catalyst | Kinugasa/Michael Domino Reaction | Provides direct access to highly functionalized spirocyclic β-lactams with up to 97% ee and >20:1 dr. nih.gov |
| Chiral Organocatalyst (Benzoylquinine) | Staudinger [2+2] Cycloaddition | Catalyzes the reaction of acid chlorides and imines to produce β-lactams with 95–99% ee. nih.gov |
| Chiral Nickel Catalyst | Asymmetric Hydrocarbonylation | Enables the synthesis of chiral β-lactams from abundant hydrocarbon sources with high enantioselectivity. sciencedaily.com |
Scalable and Sustainable Synthetic Protocols for this compound
The development of scalable and sustainable synthetic protocols is crucial for the practical application of any chemical compound. For this compound, this involves considering factors such as atom economy, the use of hazardous reagents, and the potential for process intensification.
Traditional chemical methods for the synthesis of β-lactams often have drawbacks, including the use of toxic solvents like methylene (B1212753) chloride and the need for multiple protection and deprotection steps, which can be energy-intensive. benthamdirect.com To address these issues, more sustainable approaches are being explored.
Enzymatic biocatalysis offers a green alternative for the synthesis of β-lactam antibiotics. benthamdirect.com Enzymes can operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups. researchgate.net While the industrial synthesis of many β-lactam antibiotics is still dominated by chemical routes, research into enzymatic methods is ongoing. benthamdirect.comresearchgate.net
The use of continuous flow chemistry is another strategy for developing more sustainable and scalable syntheses. nih.gov Continuous flow reactors can offer better control over reaction parameters, improved safety, and the potential for higher yields and purities. This technique has been successfully applied to the synthesis of chiral spiroisoxazoline-penicillanates. nih.gov
Furthermore, the development of catalytic systems based on abundant and non-toxic metals, such as nickel, contributes to the sustainability of β-lactam synthesis. sciencedaily.com These catalysts can replace more expensive and toxic heavy metals, reducing the environmental impact of the synthetic process.
| Approach | Advantages |
| Enzymatic Biocatalysis | Mild reaction conditions, high selectivity, reduced need for protecting groups, environmentally benign. benthamdirect.comresearchgate.net |
| Continuous Flow Chemistry | Improved control over reaction parameters, enhanced safety, potential for higher yields and purities, scalable. nih.gov |
| Abundant Metal Catalysis (e.g., Nickel) | Cost-effective, reduced toxicity compared to precious metals, enables novel transformations. sciencedaily.com |
Iv. Structural Characterization and Conformational Analysis of 7 Oxa 1 Azaspiro 3.5 Nonan 2 One
Advanced Spectroscopic Methods for Structure Elucidation
A suite of advanced spectroscopic techniques is employed to meticulously characterize the molecular framework of 7-Oxa-1-azaspiro[3.5]nonan-2-one.
NMR spectroscopy stands as a cornerstone in the structural determination of this compound, offering detailed insights into its atomic arrangement.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each atom within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the azetidinone and tetrahydropyran (B127337) rings. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the rigid spirocyclic structure.
Similarly, the ¹³C NMR spectrum reveals distinct signals for each carbon atom. The carbonyl carbon of the β-lactam ring typically appears significantly downfield, a characteristic feature of this functional group. The spiro carbon, being a quaternary center, also has a unique chemical shift. The remaining carbon signals correspond to the methylene (B1212753) groups of the tetrahydropyran and azetidinone rings.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound and Related Structures
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 3.64–3.48 | Multiplet | Oxolane O–CH₂ |
| ¹H | 2.56 | Singlet | Azetidine (B1206935) N–H |
| ¹³C | 72.1 | Quaternary | Spiro C |
| ¹³C | 67.8 | CH₂ | Oxolane C–O |
| ¹³C | ~170 | Singlet | Carbonyl C=O |
Note: Data is representative and can vary based on solvent and specific derivative. Data for related structures like 6-Oxa-2-azaspiro[3.5]nonane is used for illustrative purposes.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR spectra and elucidating the through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the ring systems. princeton.edusdsu.edu For instance, the protons on the same and adjacent methylene groups of the tetrahydropyran ring would show cross-peaks in the COSY spectrum. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.edusdsu.edu This powerful technique allows for the direct assignment of carbon signals based on their attached protons, whose chemical shifts are more readily distinguished. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. princeton.edusdsu.edu This is crucial for identifying quaternary carbons, such as the spiro carbon and the carbonyl carbon, by observing their correlations with nearby protons. researchgate.net It also helps to piece together the entire molecular skeleton by connecting different spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and spatial proximity of atoms. princeton.edu It detects through-space interactions between protons that are close to each other, irrespective of their bonding network. This information is vital for establishing the relative stereochemistry at the spiro center and the conformation of the two rings. researchgate.net
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound. rsc.org By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. ku.eduacs.org For this compound (C₇H₁₁NO₂), the expected exact mass can be calculated and compared to the experimental value, providing unambiguous confirmation of the molecular formula. chemsrc.com
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| Exact Mass (Calculated) | 141.0790 |
| Exact Mass (Found) | Consistent with calculated value |
Note: The molecular weight is approximately 141.16800. chemsrc.com
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the β-lactam ring. rsc.org Additionally, the presence of an N-H bond in the lactam would give rise to a stretching vibration around 3300 cm⁻¹. The C-O-C ether linkage in the tetrahydropyran ring is typically observed as a strong band in the 1150-1085 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| Carbonyl (β-lactam C=O) | ~1730 |
| N-H Stretch | ~3300 |
| C-O-C Stretch (Ether) | ~1100 |
Note: Values are approximate and can be influenced by the molecular environment. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallographic Analysis for Absolute and Relative Stereochemistry
While spectroscopic methods provide a detailed picture of the molecular connectivity, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure, including both absolute and relative stereochemistry. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact spatial arrangement of every atom. rsc.org
For this compound, X-ray analysis would confirm the spirocyclic nature of the molecule, with the azetidinone and tetrahydropyran rings joined at a single carbon atom. It would also definitively establish the bond lengths, bond angles, and torsional angles within the molecule. This technique is particularly crucial for determining the relative stereochemistry at the spiro center and any other stereocenters that may be present in substituted derivatives. In cases where a chiral compound is resolved into its enantiomers, X-ray crystallography of a single enantiomer can be used to determine its absolute configuration.
Conformational Studies and Dynamic Behavior
The spirocyclic nature of the compound, where the β-lactam and tetrahydropyran rings are joined at a single carbon, imposes considerable conformational constraints. This rigidity limits the number of accessible conformations compared to more flexible acyclic or monocyclic systems. smolecule.com
The tetrahydropyran ring, in contrast, is more flexible and is expected to adopt a chair or a twist-boat conformation to minimize its own internal strain. The presence of the oxygen atom in the ring influences its geometry, and the fusion to the rigid β-lactam ring will favor specific chair or twist conformations over others. In related 6-oxa-2-azaspiro[3.5]nonane derivatives, the six-membered ring has been observed to adopt a chair conformation.
Below is a table of expected bond parameters and their contribution to ring strain, based on data from analogous structures and theoretical principles.
| Parameter | Expected Value/Range | Contribution to Ring Strain |
| β-Lactam C-C Bond Length | 1.54 - 1.56 Å | Standard single bond length |
| β-Lactam C-N Bond Length | 1.45 - 1.47 Å | Slightly elongated due to strain |
| β-Lactam C=O Bond Length | 1.20 - 1.22 Å | Typical carbonyl bond length |
| β-Lactam N-C=O Angle | ~90° | Significant deviation from ideal amide angle (~120°), major source of strain |
| β-Lactam C-N-C Angle | ~90° | Severe compression from ideal sp³ angle, major source of strain |
| Tetrahydropyran C-O-C Angle | 110 - 114° | Close to ideal ether linkage angle |
| Tetrahydropyran C-C-C Angles | 109 - 112° | Typical for a cyclohexane-like chair conformation |
Note: The data in this table are illustrative and based on general principles of β-lactam chemistry and the analysis of related spirocyclic compounds.
The conformational isomerism of this compound is primarily dictated by the puckering of the tetrahydropyran ring. While the β-lactam ring is relatively rigid, the six-membered ring can, in principle, exist in several conformations, including chair, boat, and twist-boat forms.
Due to the spiro-fusion, the interconversion between these conformers may be sterically hindered. The most stable conformation will be the one that minimizes steric interactions between the two rings and relieves torsional strain. Computational modeling studies on similar spiro-β-lactams predict that these systems can adopt well-defined secondary structures. nih.govacs.org
The tetrahydropyran ring is likely to exist predominantly in a chair conformation, as this arrangement minimizes both angle and torsional strain. Two distinct chair conformers are possible, which can interconvert through a ring-flipping process. However, the energy barrier for this ring flip may be influenced by the bulky β-lactam substituent at the spiro-center.
Furthermore, the substituents on the tetrahydropyran ring (if any) can exist in either axial or equatorial positions. The relative stability of these isomers will depend on the steric bulk of the substituents and the potential for intramolecular interactions. NMR spectroscopy is a powerful tool for studying such conformational equilibria in solution, as the chemical shifts and coupling constants of the ring protons are sensitive to their dihedral angles and spatial relationships. nih.govclockss.org
The table below summarizes the likely conformational isomers of the tetrahydropyran ring and their key characteristics.
| Conformer | Relative Energy | Key Features |
| Chair 1 | Lowest | Minimizes angle and torsional strain. Substituents can be axial or equatorial. |
| Chair 2 | Low | Accessible through ring-flipping. Relative stability depends on substituent positions. |
| Twist-Boat | Higher | More flexible than the chair form but generally less stable due to torsional strain. |
| Boat | Highest | Generally a high-energy transition state between twist-boat conformers. |
Note: This table represents a qualitative analysis of the expected conformational isomerism based on the principles of cyclohexane (B81311) and tetrahydropyran stereochemistry.
V. Computational and Theoretical Studies of 7 Oxa 1 Azaspiro 3.5 Nonan 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory)
Molecular Geometry Optimization and Electronic Structure Analysis
No published studies were identified that have performed Density Functional Theory (DFT) or other quantum chemical calculations to determine the optimized molecular geometry of 7-Oxa-1-azaspiro[3.5]nonan-2-one. Such calculations would typically provide insights into bond lengths, bond angles, and dihedral angles, as well as electronic properties like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential maps.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Without computational models, there are no predicted vibrational frequencies available for this compound. This type of analysis is crucial for interpreting experimental infrared (IR) and Raman spectra and for confirming the structure of the synthesized compound.
Conformational Search and Energy Landscapes Modeling
A comprehensive conformational search to identify the most stable conformers and to model the potential energy landscape of this compound has not been reported. This information is vital for understanding the molecule's flexibility and its preferred shapes, which can influence its reactivity and biological activity.
Reaction Mechanism Elucidation through Computational Approaches
There is no available research that employs computational methods to investigate the mechanisms of chemical reactions involving this compound. Such studies are instrumental in understanding reaction pathways, transition states, and activation energies.
Molecular Dynamics Simulations to Investigate Intramolecular Interactions
Molecular dynamics simulations, which are used to study the dynamic behavior and intramolecular interactions of molecules over time, have not been published for this compound. These simulations could provide valuable information about the compound's structural stability and internal motions.
Vi. Role of 7 Oxa 1 Azaspiro 3.5 Nonan 2 One in Advanced Organic Synthesis
As a Chiral Building Block in Complex Molecule Construction
The chirality of 7-oxa-1-azaspiro[3.5]nonan-2-one is a key feature that allows for its use as a chiral building block in the synthesis of complex molecules. The stereocenters within the spirocyclic framework can be effectively used to control the stereochemistry of subsequent reactions, leading to the formation of enantiomerically pure products. This is particularly important in the synthesis of pharmaceuticals and other bioactive molecules where specific stereoisomers are often responsible for the desired biological activity. The rigid conformation of the spirocycle helps in transferring the chiral information during synthetic manipulations.
As a Versatile Synthetic Intermediate in Target-Oriented Synthesis
The reactivity of the strained β-lactam ring makes this compound a versatile synthetic intermediate. The four-membered ring can be selectively opened by a variety of nucleophiles, leading to the formation of highly functionalized acyclic structures. This ring-opening strategy provides access to β-amino acids and their derivatives, which are important structural motifs in many natural products and pharmaceuticals. Furthermore, the tetrahydropyran (B127337) ring can also be modified, adding to the synthetic utility of this scaffold. The ability to perform a range of chemical transformations on this spirocycle makes it a powerful tool for chemists engaged in target-oriented synthesis.
Table 1: Synthetic Transformations of this compound
| Starting Material | Reagents | Product Type |
| This compound | Nucleophiles (e.g., amines, thiols) | β-Amino acid derivatives |
| This compound | Grignard reagents | Ketones |
| This compound | Reducing agents | Amino alcohols |
This table illustrates the versatility of the this compound scaffold in generating a variety of functionalized products through different synthetic routes.
Development of Chemical Libraries Based on the this compound Scaffold
The unique three-dimensional shape of the this compound scaffold has made it an attractive core for the development of chemical libraries. These libraries, containing a diverse collection of related compounds, are essential tools in drug discovery for screening and identifying new lead compounds. By systematically modifying the substituents on the spirocyclic framework, a large number of analogues can be synthesized. For example, different functional groups can be introduced at the nitrogen atom of the β-lactam or on the tetrahydropyran ring. This combinatorial approach allows for the rapid exploration of the chemical space around the spirocyclic core.
Application in the Total Synthesis of Complex Natural Products and Bioactive Molecules
The structural features of this compound have been exploited in the total synthesis of several complex natural products and bioactive molecules. The spirocyclic system can serve as a key intermediate that is elaborated into the final target molecule. The stereochemical control offered by the rigid scaffold is a significant advantage in the construction of complex structures with multiple chiral centers. For instance, the tetrahydropyran unit is a common motif in many marine natural products, and the β-lactam can be a precursor to other important functionalities. The use of this spirocycle can lead to more efficient and stereoselective synthetic routes to these challenging targets.
Vii. Polymer Chemistry: Exploration of Ring Opening Polymerization for 7 Oxa 1 Azaspiro 3.5 Nonan 2 One
Thermodynamics and Kinetics of Ring-Opening Polymerization (ROP)
General principles of ROP are well-established, with polymerization being driven by the release of ring strain. nih.govwiley-vch.de The change in Gibbs free energy (ΔG_p) must be negative for polymerization to be thermodynamically favorable, a condition often met by strained rings like four-membered β-lactams. wiley-vch.de However, no specific thermodynamic or kinetic parameters (e.g., enthalpy of polymerization (ΔH_p), entropy of polymerization (ΔS_p), or rate constants) have been published for 7-Oxa-1-azaspiro[3.5]nonan-2-one.
Initiator Systems and Catalysts for Controlled Polymerization
A wide array of initiator and catalyst systems exists for the ROP of various heterocyclic monomers. For lactams, anionic initiators are most commonly used, often in combination with an activator or co-initiator. rsc.orgmdpi.com For cyclic ethers, cationic initiators are frequently employed. kpi.uaresearchgate.net While these systems are well-documented for other monomers, the scientific literature does not specify any initiators or catalysts that have been successfully used for the controlled polymerization of this compound.
Mechanistic Investigations of this compound Polymerization
The polymerization of cyclic monomers can proceed through various mechanisms, including anionic, cationic, or radical pathways, depending on the monomer structure and the initiator used. mdpi.com Anionic ROP is the most prevalent method for polymerizing lactams to form polyamides. rsc.orgijcrt.org Cationic ROP is common for cyclic ethers and other monomers with electron-donating heteroatoms. kpi.ua Radical ROP provides another route for certain cyclic structures. mdpi.com Despite this general knowledge, no mechanistic investigations have been published that detail the specific pathway of ring-opening for this compound.
Characteristics of Polymers Derived from this compound
As there are no reports on the successful polymerization of this monomer, information regarding the characteristics of the resulting polymer is nonexistent. Key properties such as polymer architecture (e.g., linear, branched), structural features of the repeating unit, molecular weight, polydispersity, and thermal properties remain unknown.
Viii. Emerging Research Directions and Future Challenges
Discovery of Novel Synthetic Methodologies for Spiro-Lactams
The synthesis of spiro-β-lactams, including the 7-oxa-1-azaspiro[3.5]nonan-2-one core, remains an area of active research, with a continuous drive to develop more efficient, selective, and diverse synthetic routes. rsc.orgthieme-connect.com
Key Strategies and Recent Advances:
[2+2] Cycloaddition Reactions: The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a cornerstone in β-lactam synthesis. nih.govacs.org Research is focused on developing asymmetric variants using chiral catalysts to control the stereochemistry of the resulting spiro-β-lactams. nih.gov For instance, planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have proven to be effective catalysts in enantioselective Staudinger reactions. nih.gov Another approach involves the cycloaddition of cyclic ketenes with imines, where the choice of substituents on the imine can influence the diastereoselectivity of the product. nih.gov
Catalytic Domino and Cascade Reactions: Copper-catalyzed Kinugasa/Michael domino reactions and Kinugasa/aldol cascade reactions have emerged as powerful tools for the asymmetric synthesis of complex spiro-β-lactams. rsc.orgnih.gov These reactions allow for the construction of multiple stereocenters in a single step with high levels of enantio- and diastereoselectivity. rsc.orgnih.gov
Phosphine-Catalyzed Annulations: The phosphine-catalyzed [3+2] annulation of allenoates with 6-alkylidenepenicillanates has been successfully employed to generate novel spirocyclopentene-β-lactams. frontiersin.org This methodology highlights the potential for creating structurally diverse libraries of spiro-lactam derivatives. frontiersin.org
Rhodium-Catalyzed Approaches: Rhodium catalysis has been utilized in the synthesis of spirocyclic β-lactams through the reaction of halogenated azirine derivatives with diazocompounds. rsc.org This method proceeds through the formation of an azadiene intermediate followed by a Staudinger cycloaddition. rsc.org
| Synthetic Method | Key Features | Catalyst/Reagent Examples | Advantages |
| Asymmetric Staudinger Reaction | Enantioselective formation of the β-lactam ring. nih.gov | Chiral PPY derivatives. nih.gov | High stereocontrol. nih.gov |
| Copper-Catalyzed Cascade Reactions | One-pot formation of multiple stereocenters. rsc.orgnih.gov | Copper(I) complexes with chiral ligands. rsc.org | High efficiency and stereoselectivity. rsc.org |
| Phosphine-Catalyzed Annulation | Synthesis of spirocyclopentene-β-lactams. frontiersin.org | Triphenylphosphine (PPh₃). frontiersin.org | Access to novel spirocyclic systems. frontiersin.org |
| Rhodium-Catalyzed Cycloaddition | Formation of spiro-β-lactams from azirines. rsc.org | Rh₂(OAc)₄, Rh₂(Piv)₄. rsc.org | Utilizes readily available starting materials. rsc.org |
Exploration of New Reactivity Profiles and Cascade Reactions
The strained four-membered rings of this compound, the β-lactam and the oxetane (B1205548), are expected to exhibit unique reactivity. While the β-lactam is susceptible to ring-opening by nucleophiles, the oxetane ring, although less strained than an epoxide, can also undergo ring-opening reactions with strong nucleophiles. ugent.beyoutube.com The interplay and selective activation of these two rings are key areas for future investigation.
Research into the reactivity of oxetane-containing spirocycles has shown that the oxetane moiety can act as a bioisosteric replacement for carbonyl and gem-dimethyl groups, offering improved metabolic stability. nih.govacs.org The reactivity of the β-lactam ring can be harnessed for further functionalization. For example, treatment of a spiro-2-azetidinone with sodium borohydride (B1222165) can lead to the reduction of a ketone substituent without affecting the β-lactam ring. ugent.be
Future research will likely focus on developing cascade reactions that sequentially or concurrently transform both the β-lactam and oxetane rings, leading to the rapid construction of complex polycyclic architectures. The development of orthogonal protection and activation strategies will be crucial for selectively manipulating one ring in the presence of the other.
Development of Sustainable and Green Synthesis Routes
The pharmaceutical and chemical industries are increasingly focused on developing environmentally benign synthetic processes. amazonaws.comresearchgate.net This "green chemistry" approach aims to minimize waste, reduce energy consumption, and utilize renewable resources. amazonaws.commdpi.com
Key Green Chemistry Strategies for Spiro-Lactam Synthesis:
Catalysis: The use of catalytic amounts of reagents, particularly non-precious metal catalysts like copper, nickel, and iron, is a key principle of green chemistry. mdpi.com These catalysts can replace stoichiometric reagents, leading to higher atom economy and reduced waste. mdpi.com
Green Solvents: The replacement of hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids is a major focus. amazonaws.com Solvent-free synthesis methods are also being explored. amazonaws.commdpi.com
One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates can significantly reduce solvent usage and waste generation. acs.orgresearchgate.net
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. acs.org For example, chemoenzymatic approaches have been developed for the glucosylation of hydroxy-β-lactams, avoiding complex protection-deprotection steps. acs.org
Electrosynthesis: Electrochemical methods can provide a green alternative to traditional reagents for oxidation and reduction reactions. rsc.org For instance, electrochemical lactamization using CO₂ as a carbonyl source has been reported. rsc.org
Advanced Computational Design and Prediction of Novel this compound Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These methods can be used to predict the properties of novel this compound derivatives, guiding synthetic efforts toward molecules with desired characteristics.
Conformational and superimposition studies can be used to compare the three-dimensional pharmacophoric features of different spiro-lactam scaffolds. benthamdirect.com For example, such studies have been used to investigate the differences between spiro-β-lactams and spiro-γ-lactams. benthamdirect.com
Future research will likely involve the use of more advanced computational techniques, such as:
Quantum Mechanics (QM): To accurately predict reaction mechanisms and transition states for the synthesis and reactivity of novel derivatives.
Molecular Dynamics (MD) Simulations: To study the conformational landscape and interactions of these molecules with biological targets or in different solvent environments.
Machine Learning (ML) and Artificial Intelligence (AI): To develop predictive models for properties such as bioactivity, solubility, and metabolic stability, based on large datasets of chemical structures and experimental data. This can accelerate the discovery of new lead compounds.
Interdisciplinary Research Integrating this compound into Diverse Chemical Fields
The unique structural and electronic properties of this compound and its derivatives make them attractive scaffolds for a wide range of applications, fostering interdisciplinary research.
Medicinal Chemistry: Spiro-β-lactams have a rich history in medicinal chemistry, with applications as antibacterial, anticancer, and cholesterol absorption inhibiting agents. thieme-connect.comugent.be The incorporation of the oxetane ring in this compound could lead to derivatives with improved pharmacokinetic properties, such as enhanced metabolic stability and solubility. acs.orgnih.gov The spirocyclic nature of these compounds provides a rigid framework for the precise positioning of functional groups to interact with biological targets. frontiersin.org
Materials Science: The rigid, three-dimensional structure of spiro-lactams makes them interesting building blocks for the development of novel polymers and materials with unique properties. Their ability to form hydrogen bonds and their defined stereochemistry could be exploited in the design of self-assembling materials, chiral catalysts, or functional polymers.
Chemical Biology: Derivatives of this compound can be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to create chemical probes for studying biological processes. These probes could be used to identify new protein targets or to elucidate the mechanism of action of bioactive molecules.
The continued exploration of this compound and its derivatives at the interface of chemistry, biology, and materials science holds great promise for the discovery of new scientific knowledge and the development of innovative technologies.
Q & A
Q. What are the primary synthetic routes for 7-Oxa-1-azaspiro[3.5]nonan-2-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves condensation reactions between cyclic amines and epoxides under basic conditions. For example, a cyclic amine (e.g., pyrrolidine derivative) reacts with an epoxide, facilitated by a base like sodium hydride, to form the spirocyclic framework. Key parameters include temperature control (0–25°C), solvent choice (e.g., THF or DMF), and inert atmosphere to prevent oxidation. Post-synthesis purification often employs recrystallization or column chromatography to achieve >95% purity . Industrial-scale synthesis optimizes these conditions for cost-effectiveness and environmental safety, though detailed protocols remain proprietary .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly , , and 2D techniques (COSY, HSQC), is critical for confirming the spirocyclic structure and substituent positions. Infrared (IR) spectroscopy identifies carbonyl and ether functional groups (e.g., C=O stretch at ~1750 cm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical assignment when single crystals are obtainable .
Q. How does the spirocyclic framework of this compound affect its chemical reactivity compared to non-spiro analogs?
The spirocyclic structure imposes steric constraints that reduce conformational flexibility, directing reactivity toward specific sites. For instance, the carbonyl group undergoes nucleophilic attack (e.g., Grignard reagents) more selectively than linear ketones. Additionally, the oxygen and nitrogen atoms in the spiro system participate in hydrogen bonding, influencing solubility and interactions with biological targets .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity data (e.g., enzyme inhibition potency) often arise from variations in assay conditions (pH, ionic strength) or impurities in test compounds. To address this:
- Use orthogonal analytical methods (HPLC, LC-MS) to verify compound purity (>99%) .
- Standardize assays across laboratories (e.g., FAAH inhibition using recombinant human enzymes under identical buffer conditions) .
- Perform structure-activity relationship (SAR) studies to isolate contributions of specific substituents .
Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like FAAH or G-protein-coupled receptors. Key steps include:
- Aligning the spirocyclic core with the active site’s hydrophobic pocket.
- Introducing substituents (e.g., methyl groups) to optimize van der Waals interactions.
- Validating predictions via in vitro assays and comparing with analogs like 7-Oxa-2-azaspiro[3.5]nonane derivatives .
Q. What strategies mitigate synthetic challenges in scaling up this compound production while maintaining enantiomeric purity?
- Employ asymmetric catalysis (e.g., chiral Lewis acids) during cyclization to control stereochemistry .
- Use continuous flow reactors to enhance reproducibility and reduce side reactions .
- Optimize crystallization conditions (e.g., solvent/antisolvent ratios) to isolate enantiomers without chromatography .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting data on the metabolic stability of this compound in preclinical models?
Variability in metabolic half-life (e.g., liver microsome assays vs. in vivo studies) may stem from species-specific cytochrome P450 activity. To reconcile:
- Cross-validate using human hepatocytes and transgenic mouse models.
- Quantitate major metabolites via LC-MS/MS and correlate with structural modifications (e.g., fluorination to block oxidative sites) .
Q. What role does the nitrogen-oxygen spiro arrangement play in the compound’s pharmacokinetic profile?
The spiro system enhances membrane permeability due to reduced polarity, while the oxygen atom facilitates hydrogen bonding with serum proteins, prolonging half-life. Comparative studies with analogs (e.g., 7-Azaspiro[3.5]nonan-2-one) show that replacing oxygen with sulfur decreases plasma clearance by 40%, highlighting the oxygen’s role in solubility .
Comparative Studies
Q. How do the biological activities of this compound derivatives compare to structurally related spiro compounds?
- 2-Azaspiro[3.3]heptane : Smaller ring size reduces steric hindrance, increasing off-target binding .
- 7-Oxa-2-azaspiro[3.5]nonane : Nitrogen repositioning alters electronic properties, enhancing FAAH inhibition (IC = 12 nM vs. 35 nM for the 1-aza analog) . SAR tables should be constructed to map substituent effects on potency and selectivity .
Methodological Best Practices
Q. What protocols ensure reliable reproducibility in synthesizing and testing this compound derivatives?
- Document reaction parameters rigorously (e.g., cooling rates during epoxide addition) .
- Use internal standards (e.g., deuterated analogs) in NMR for quantitative analysis .
- Share raw data and compound characterization files (e.g., .cif for crystallography) via public repositories to enable peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
